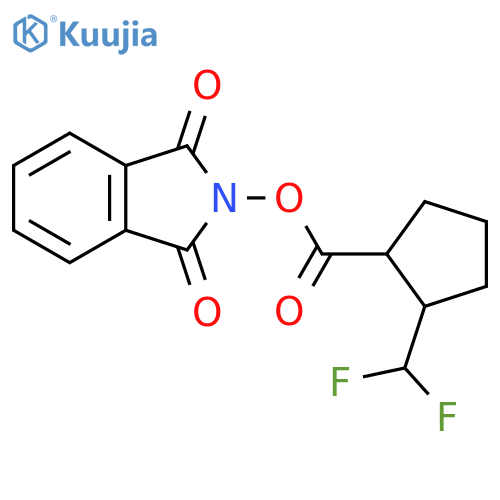

Cas no 2248387-58-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248387-58-6

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate

- EN300-6514964

-

- インチ: 1S/C15H13F2NO4/c16-12(17)8-6-3-7-11(8)15(21)22-18-13(19)9-4-1-2-5-10(9)14(18)20/h1-2,4-5,8,11-12H,3,6-7H2

- InChIKey: RLGKBJNVJDUPSR-UHFFFAOYSA-N

- ほほえんだ: FC(C1CCCC1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)F

計算された属性

- せいみつぶんしりょう: 309.08126422g/mol

- どういたいしつりょう: 309.08126422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 472

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6514964-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate |

2248387-58-6 | 95.0% | 5.0g |

$3065.0 | 2025-03-14 | |

| Enamine | EN300-6514964-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate |

2248387-58-6 | 95.0% | 0.05g |

$888.0 | 2025-03-14 | |

| Enamine | EN300-6514964-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate |

2248387-58-6 | 95.0% | 0.25g |

$972.0 | 2025-03-14 | |

| Enamine | EN300-6514964-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate |

2248387-58-6 | 95.0% | 1.0g |

$1057.0 | 2025-03-14 | |

| Enamine | EN300-6514964-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate |

2248387-58-6 | 95.0% | 0.1g |

$930.0 | 2025-03-14 | |

| Enamine | EN300-6514964-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate |

2248387-58-6 | 95.0% | 2.5g |

$2071.0 | 2025-03-14 | |

| Enamine | EN300-6514964-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate |

2248387-58-6 | 95.0% | 10.0g |

$4545.0 | 2025-03-14 | |

| Enamine | EN300-6514964-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate |

2248387-58-6 | 95.0% | 0.5g |

$1014.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylateに関する追加情報

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-(Difluoromethyl)Cyclopentane-1-Carboxylate: A Comprehensive Overview

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate, identified by the CAS number 2248387-58-6, represents a unique structure with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its isoindole core, which is a bicyclic structure consisting of a benzene ring fused to a cyclic ketone. The isoindole moiety is further substituted with a cyclopentane carboxylate group, which introduces additional functional diversity to the molecule.

The isoindole structure has been extensively studied for its role in drug design and development. Recent research has highlighted the importance of isoindole derivatives in targeting various biological pathways. For instance, studies have demonstrated that isoindole-containing compounds can act as inhibitors of kinase enzymes, which are critical in cell signaling and cancer progression. The presence of the difluoromethyl group in this compound adds another layer of complexity, potentially enhancing its pharmacokinetic properties such as bioavailability and stability.

The cyclopentane ring in the molecule contributes to its structural rigidity, which can be advantageous in optimizing molecular interactions with target proteins. The carboxylate group serves as an anchor point for potential bioconjugation or further chemical modifications. This makes the compound a versatile building block for synthesizing more complex molecules with tailored functionalities.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of isoindole derivatives. One notable approach involves the use of transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, to construct the isoindole core. These methods not only enhance the scalability of the synthesis but also allow for precise control over the substitution patterns on the isoindole ring.

In terms of applications, this compound could find utility in several fields. Its potential as a pharmacophore template makes it a valuable asset in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Additionally, its structural features suggest possible applications in materials science, particularly in the development of advanced polymers or optoelectronic materials.

From a toxicological perspective, understanding the safety profile of this compound is crucial for its prospective uses. Preliminary studies indicate that isoindole derivatives generally exhibit low toxicity at therapeutic concentrations. However, further investigations are required to fully assess its safety and biocompatibility.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate stands out as a promising molecule with diverse applications across multiple disciplines. Its unique structure and functional groups position it as a valuable tool for researchers seeking innovative solutions in drug development and materials science.

2248387-58-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(difluoromethyl)cyclopentane-1-carboxylate) 関連製品

- 1936226-72-0(Methyl 2-amino-4-bromo-6-methylbenzoate)

- 2172268-15-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpyrrolidin-3-yl}acetic acid)

- 862810-27-3(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide)

- 1214355-10-8(3-(Pyridin-4-yl)picolinonitrile)

- 338406-52-3((2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide)

- 1502112-34-6(4-propylpyrrolidin-3-ol)

- 366008-67-5(BDC-(CF3)2)

- 149180-48-3(3-(2,4-Dihydroxybenzyl)-5-hydroxy -7,8-dimethoxy-6-methylchroman-4-one)

- 1805345-72-5(2-Amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 1289121-30-7(8-Chloroimidazo[1,2-a]pyrazin-3-amine)